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Compound of Interest |

Compound Name: 2-Chloro-2'-iodobenzophenone
CAS No.: 76049-51-9
Cat. No.: B1611170
- 7

Executive Summary & Chemical Identity

2-Chloro-2'-iodobenzophenone is a specialized di-halogenated diaryl ketone used primarily
as a scaffold in the synthesis of fused tricyclic heterocycles (e.g., xanthones, acridones) and
fluorenones.[1][2] Its structural value lies in the orthogonal reactivity of its halogen substituents:
the iodine atom (C-I) is significantly more labile toward oxidative addition (Pd/Ni catalysis) or
metal-halogen exchange than the chlorine atom (C-CIl).[2] This allows for controlled, sequential
intramolecular cyclization—a critical pathway in the development of polycyclic aromatic
hydrocarbons (PAHs) and pharmaceutical intermediates.

Core Identity Data
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Property Specification

CAS Number 76049-51-9

IUPAC Name (2-Chlorophenyl)(2-iodophenyl)methanone
Molecular Formula C13HsCIIO

Molecular Weight 342.56 g/mol

SMILES O=C(C1=CC=CcC=C1Cl)c2=CcC=CcC=C2I
Appearance Off-white to pale yellow crystalline solid

Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Solubility
Water

Market Analysis: Suppliers and Pricing

This compound is classified as a High-Value Research Chemical, not a bulk commaodity.[2] It is
often synthesized on-demand or stocked in small gram-scale quantities.[2] The primary
commercial source often links back to Rieke Metals or specialized catalog houses, as the
synthesis typically requires organozinc or organolithium chemistry (see Section 4).

Supplier Landscape & Procurement Strategy

Note: Prices are volatile and subject to "Request for Quote" (RFQ) status due to batch-specific
synthesis costs.
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Estimated

. Catalog / . . Stock
Supplier Grade Pack Size Price
SKU Status
(USD)*
Sigma- RIE15631965 Inquire (Est. Lead Time
) Research 1g - 59 ]
Aldrich 6 [2] >$200/g) Required
Alfa Occasional
_ 76049-51-9 >96% 1g, 5g, 10g RFQ
Chemistry Stock
BLD Pharm BD309125 96%+ 100mg - 1g ~$150/ 1g Global Stock
Rieke Metals Direct High Purity Custom RFQ Manufacturer

Procurement Advisory:

o Lead Time: Expect 2-4 weeks. "In Stock" often means "In Stock at Synthesis Partner" (e.g.,
in Asia).

o Purity Requirement: For cross-coupling applications, specify >98% HPLC. Lower grades
(96%) may contain mono-halo benzophenones (2-chlorobenzophenone), which act as chain
terminators in polymerization or cyclization.[2]

Quality Assurance Framework (Self-Validating
Protocols)

To ensure the integrity of your experimental data, you must validate the starting material. The
following protocols distinguish the product from common impurities (e.g., 2,2'-
dichlorobenzophenone or 2-iodobenzoyl chloride residues).

A. HPLC Purity Protocol

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 um, 4.6 x 100 mm).
» Mobile Phase: A: Water (0.1% Formic Acid) | B: Acetonitrile.

e Gradient: 50% B to 95% B over 10 min.
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e Detection: UV @ 254 nm.
» Acceptance Criteria: Single major peak >98% area.

o Impurity Flag: A peak eluting earlier than the main peak likely corresponds to de-iodinated
species (2-chlorobenzophenone).[2]

B. NMR Structural Validation

The 1H NMR spectrum is distinct due to the lack of symmetry between the two rings.
e Solvent: CDCls or DMSO-ds.[2]

o Diagnostic Signals:

[e]

Ortho-lodo Ring: Look for the doublet at ~7.9 ppm (proton adjacent to lodine).[2]

o

Ortho-Chloro Ring: Look for the multiplet at ~7.4-7.5 ppm.[2]

o Symmetry Check: Unlike 2,2'-dichlorobenzophenone, the spectrum will be complex (8
distinct aromatic protons) rather than simplified by symmetry.

C. QC Workflow Diagram
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Caption: Logical flow for validating incoming 2-Chloro-2'-iodobenzophenone batches prior to
use.

Synthetic Context & Applications
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Understanding the synthesis of CAS 76049-51-9 helps predict impurities.[2] It is typically
synthesized via Organozinc Chemistry (Negishi-like acylation) to avoid halogen scrambling.[2]

Synthesis Route (The "Rieke" Pathway)

Standard Friedel-Crafts acylation is difficult due to the deactivating nature of the iodine and
potential for iodine displacement.[2] The preferred route uses Rieke Zinc (Zn)* to form an
organozinc reagent from 1-chloro-2-iodobenzene (or similar), which then attacks 2-
chlorobenzoyl chloride.[2]

2-lodophenyl Zinc Halide -
(Rie'f(e ZZ Reagent) Nucleophilic Attack

Tetrahedral Elimination of ZnCl2 M 2-Chloro-2-iodobenzophenone

//V Intermediate
2-Chlorobenzoyl

Chloride

[QEICED]

Click to download full resolution via product page

Caption: Organometallic synthesis route ensuring regiospecificity of the ketone bridge.

Application: Sequential Cyclization

The primary utility of this scaffold is the sequential activation of the C-1 and C-Cl bonds.[2]

e Step 1 (C-I Activation): Suzuki or Ullmann coupling at the lodine site (lower activation
energy).

o Step 2 (C-Cl Activation): Intramolecular ring closure using a stronger catalyst or higher
temperature to displace the Chlorine.

Example: Synthesis of Fluorenones or Dibenzoxepines.

e Mechanism:[2][3] The lodine is replaced by a nucleophile (e.g., Phenol), which then attacks
the Chlorine position to close the ring.

Safety & Handling (EHS)
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While specific toxicological data for this exact isomer is limited, it should be handled as a
Potent Halogenated Aromatic.

e GHS Classification (Inferred):

o Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause
respiratory irritation (H335).

e Handling Protocols:
o Engineering Controls: Use only in a chemical fume hood.

o PPE: Nitrile gloves (double gloving recommended due to halogenated solvent solubility),
safety goggles, and lab coat.

o Storage: Store in a cool, dry place. Light sensitive (iodine-carbon bonds can degrade
under UV).[2] Store under inert gas (Argon) if keeping for long periods to prevent de-
iodination.

References
e PubChem.Compound Summary: Halogenated Benzophenones (Generic Class Data).[Link]

» Rieke, R. D.Preparation of Organozinc Reagents using Active Zinc. Science, 1989.
(Foundational context for Rieke Zinc synthesis of functionalized benzophenones).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2-chloro-2'-methylbiphenyl | CAS#:19493-31-3 | Chemsrc [chemsrc.com]
e 2.890098-17-6|2-Chloro-4'-iodobenzophenone|BLD Pharm [bldpharm.com]

¢ 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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e To cite this document: BenchChem. [Technical Procurement and Quality Assurance Guide:
2-Chloro-2'-iodobenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611170#suppliers-and-price-for-2-chloro-2-
iodobenzophenone-cas-76049-51-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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